N-(2-Hydroxyethyl)ethylenediaminetriacetic acid
Overview
Description
N-(2-Hydroxyethyl)ethylenediaminetriacetic acid, also known as H3hedtra, is a chelating agent that forms complexes with various metal ions. The structure of these complexes can vary depending on the metal ion involved, as seen in the study of bivalent metal complexes with H3hedtra. These complexes have been characterized using various techniques such as IR absorption, reflection spectra, magnetic susceptibility, thermal analysis, and single-crystal X-ray diffraction .
Synthesis Analysis
The synthesis of metal complexes with H3hedtra has been explored, resulting in the formation of complexes such as M(Hhedtra)(H2O) and M(Hhedtra)(H2O)2, where M represents different bivalent metals like Ni, Co, Cu, Zn, Mn, and Cd. The synthesis process involves the preparation and characterization of these complexes, which are further analyzed to understand their structural properties .
Molecular Structure Analysis
The molecular structure of these complexes has been determined using single-crystal X-ray diffraction. For instance, the structure of the copper(II) complex with H3hedtra was found to be orthorhombic with specific lattice parameters. The copper atom exhibits a distorted octahedral geometry, coordinated by oxygen and nitrogen atoms from the H3hedtra ligand. The structure also features zig-zag chains connected by hydrogen bonds, highlighting the hexadentate nature of the ligand .
Chemical Reactions Analysis
The complex formation between chromium(III) and H3hedtra has been studied, revealing that the reaction is first order with respect to chromium and inversely proportional to the hydrogen ion concentration. The absorption spectra of the resulting complexes show dependence on the hydrogen ion concentration, indicating the involvement of protonation and deprotonation processes in the reaction mechanism. The activation enthalpy and entropy for this reaction have been calculated, providing insights into the kinetic and thermodynamic aspects of the complex formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of H3hedtra and its complexes have been investigated through various analytical methods. The protolytic equilibria of H3hedtra have been studied by calorimetry, and the standard thermodynamic characteristics of the dissociation processes have been derived. These properties are compared with similar compounds, and the structural features of the diamine chelants are discussed. The results contribute to a better understanding of the behavior of H3hedtra in different chemical environments .
Scientific Research Applications
Biodegradable Chelating Agents : It is suggested as a biodegradable alternative to non-biodegradable chelating agents like EDTA, used in oxidative bleaching, detergents, soil remediation, agriculture, electroplating, waste treatment, and as biocides. It is environmentally friendly due to its biodegradability and efficient metal chelation abilities (Pinto, Neto, & Soares, 2014).
Analytical Chemistry : It has been used in conjunction with 1,10-o-phenanthroline for the determination of ferrous iron and hydroquinone in the Hill reaction, providing rapid and accurate measurements (Punnett, Iyer, & Ellinwood, 1964).
Speciation in Nuclear Waste : It plays a significant role in the speciation of strontium and americium in high-level waste, aiding in the understanding of chemical behavior and management of nuclear waste (Felmy, Choppin, & Dixon, 2000).
Coordination Chemistry : Its complexation with Eu3+ ion in aqueous solution has been studied, contributing to the understanding of coordination chemistry and ligand-metal interactions (Latva & Kankare, 1998).
Environmental Pollution : Research on its occurrence in the aquatic environment of Germany highlights its environmental impact due to extensive use in various industries (Schmidt, Fleig, Sacher, & Brauch, 2004).
Thermodynamics and Coordination Analysis : It has been studied for its complexation with Uranium(VI), providing insights into thermodynamic and coordination aspects crucial for nuclear waste management (Li, Zhang, Martin, Luo, & Rao, 2018).
Catalysis : It assists in the preparation of highly dispersed supported Ni-based catalysts for low-temperature CO methanation, demonstrating its role in enhancing catalytic performance (Yao et al., 2020).
Organic Degradation in Nuclear Wastes : Studies on its degradation in irradiated mixed waste help understand the behavior of organic compounds in nuclear waste scenarios (Toste, 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O7/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDCARMUOSMFFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CCO)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1330-54-7 (tri-hydrochloride salt), 139-89-9 (tri-hydrochloride salt), 62029-50-9 (tri-potassium salt) | |
Record name | Hydroxyethylethylenediaminetriacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1059737 | |
Record name | (2-Hydroxyethyl)ethylenediaminetriacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Solid; [Hawley] White odorless powder; [MSDSonline] | |
Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)- | |
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Record name | Hydroxyethylethylenediaminetriacetic acid | |
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Solubility |
SOL IN WATER AND METHANOL | |
Record name | HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5651 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
N-(2-Hydroxyethyl)ethylenediaminetriacetic acid | |
Color/Form |
SOLID | |
CAS RN |
150-39-0 | |
Record name | HEDTA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydroxyethylethylenediaminetriacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | (2-Hydroxyethyl)ethylenediaminetriacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-hydroxyethyl)ethylenediaminetriacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.237 | |
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Record name | HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R79J91U341 | |
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Record name | HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5651 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
159 °C | |
Record name | HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5651 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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